molecular formula C9H9F5N2S B14638654 4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine CAS No. 54029-85-5

4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine

Cat. No.: B14638654
CAS No.: 54029-85-5
M. Wt: 272.24 g/mol
InChI Key: YYDFSTVJPGTXHB-UHFFFAOYSA-N
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Description

4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine is an organic compound characterized by the presence of a pentafluoropropyl group attached to a sulfanyl group, which is further connected to a benzene ring substituted with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine typically involves the reaction of 2,2,3,3,3-pentafluoropropyl sulfide with benzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and amine groups can form bonds with various biomolecules, potentially leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
  • 1-[(2,2,3,3,3-pentafluoropropyl)sulfanyl]ethan-1-one

Uniqueness

4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine is unique due to the presence of both pentafluoropropyl and sulfanyl groups attached to a benzene ring with two amine groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

54029-85-5

Molecular Formula

C9H9F5N2S

Molecular Weight

272.24 g/mol

IUPAC Name

4-(2,2,3,3,3-pentafluoropropylsulfanyl)benzene-1,2-diamine

InChI

InChI=1S/C9H9F5N2S/c10-8(11,9(12,13)14)4-17-5-1-2-6(15)7(16)3-5/h1-3H,4,15-16H2

InChI Key

YYDFSTVJPGTXHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCC(C(F)(F)F)(F)F)N)N

Origin of Product

United States

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